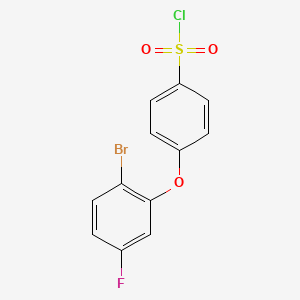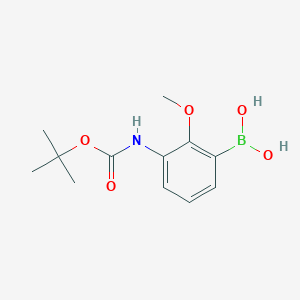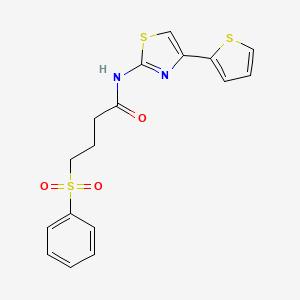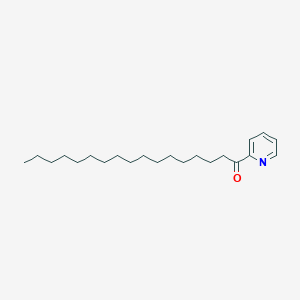
1-(Pyridin-2-yl)heptadecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-2-yl)heptadecan-1-one, also known as PHD, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the family of alkylpyridines and has a long alkyl chain.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
1-(Pyridin-2-yl)heptadecan-1-one and its derivatives play a significant role in synthetic chemistry. Advances in the chemistry of pyridine derivatives, such as 2,6-di(pyrazol-1-yl)pyridine (1-bpp) and their complexes, have led to developments in multifunctional spin-crossover switches, emissive f-element podand centers for biomedical sensors, functional soft materials, and surface structures. Additionally, they are used in catalysis, highlighting their versatility in chemical synthesis and applications (Halcrow, 2014).
DNA Intercalation and Anticancer Activity
A novel derivative, 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one, was found to be a DNA intercalative human topoisomerase IIα catalytic inhibitor with strong activity and less DNA toxicity than traditional drugs. This compound shows promise in caspase 3-independent anticancer activity, differentiating it from other drugs like etoposide (Jeon et al., 2017).
Proton Transfer and Luminescence
Studies on 2-(1H-pyrazol-5-yl)pyridine (PPP) derivatives reveal three types of photoreactions, including excited-state intramolecular and intermolecular proton transfer, as well as solvent-assisted double-proton transfer. These processes result in dual luminescence and have implications for the development of novel materials and molecular switches (Vetokhina et al., 2012).
Electronic Applications
The synthesis of a donor-acceptor copolymer incorporating pyridine groups showed potential for application in organic electronics, such as thin-film transistors. These materials exhibit good solubility and thermal stability, essential for solution-processed devices (Wu et al., 2018).
Fluorescence-Responsive Sensing
Pyridine derivatives have been used to design chemosensors, like the one for Zn(2+) detection. These sensors act as "off-on-off" molecular switches and logic gates, demonstrating the potential of pyridine derivatives in analytical chemistry and environmental monitoring (Li et al., 2012).
Redox Chemistry and Magnetic Properties
Pyridine-modulated ligands have been used to synthesize heptametal(II) complexes. These studies have explored the electrochemical properties and magnetic interactions in these complexes, contributing to the field of molecular magnetism and redox chemistry (Ismayilov et al., 2009).
Eigenschaften
IUPAC Name |
1-pyridin-2-ylheptadecan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22(24)21-18-16-17-20-23-21/h16-18,20H,2-15,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIKPQXLBKPGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)heptadecan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chlorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether](/img/structure/B2479353.png)
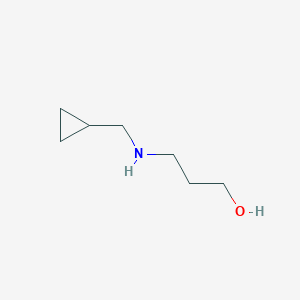
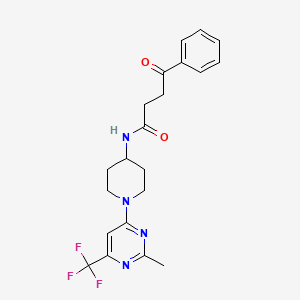
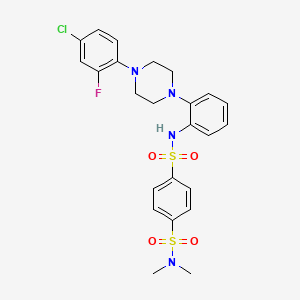
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2479358.png)
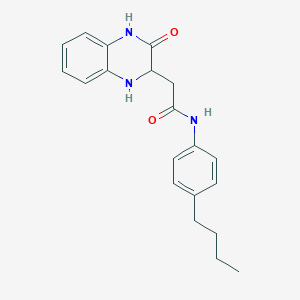
![1-((2-chloro-4-fluorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
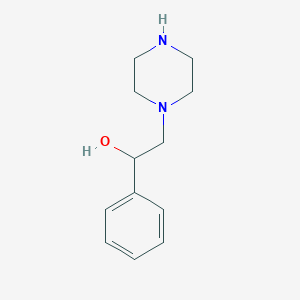
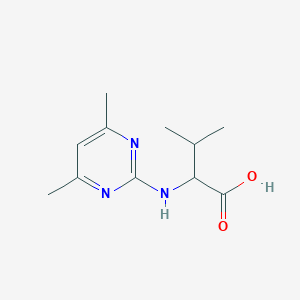
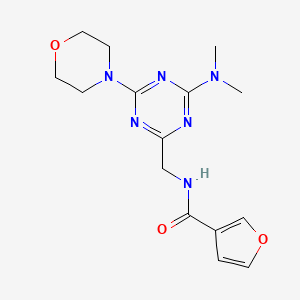
![3-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2479370.png)
